Sesartemin
Overview
Description
Sesartemin is a lignan, a type of natural compound found in plantsThis compound is primarily found in the plant Rhaphidophora decursiva and has a molecular formula of C23H26O8 .
Mechanism of Action
Target of Action
Sesartemin is a complex organic compound
Mode of Action
It’s known that this compound belongs to the class of organic compounds known as furanoid lignans . These are lignans with a structure that contains either a tetrahydrofuran ring, a furan ring, or a furofuran ring system, that arises from the joining of the two phenylpropanoid units . .
Biochemical Pathways
As a furanoid lignan, it’s likely that this compound interacts with biochemical pathways involving phenylpropanoid units . .
Result of Action
It’s known that this compound has been detected in certain foods, suggesting it may have some biological activity . .
Biochemical Analysis
Biochemical Properties
Sesartemin interacts with several target genes such as TOP2A , TUBA4A , and TUBB . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
It is known to be associated with a variety of diseases, suggesting that it may have significant effects on cell function .
Molecular Mechanism
Its interaction with target genes suggests that it may influence gene expression and potentially exert its effects at the molecular level .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interaction with several target genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sesartemin can be synthesized through a series of chemical reactions involving the coupling of phenylpropanoid units. The synthetic route typically involves the formation of a tetrahydrofuran ring system. One common method includes the use of reagents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the plant Rhaphidophora decursiva. The extraction process includes solvent extraction, purification, and crystallization to obtain a high-purity product. The compound is then further processed to meet industrial standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Sesartemin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
Sesartemin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of lignans and their chemical properties.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Similar Compounds
- Diayangambin
- Excelsin
- EpiSesartemin A
- Epithis compound B
Uniqueness
This compound is unique due to its specific structural features, including the presence of a tetrahydrofuran ring system and multiple methoxy groups. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar lignans .
Properties
IUPAC Name |
4-methoxy-6-[6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWUVPPRBIJJKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sesartemin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77394-27-5 | |
Record name | Sesartemin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
115 - 116 °C | |
Record name | Sesartemin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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